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molecular formula C13H15NO4 B8553854 2-(6-acetamidochroman-2-yl)acetic Acid CAS No. 374712-69-3

2-(6-acetamidochroman-2-yl)acetic Acid

Cat. No. B8553854
M. Wt: 249.26 g/mol
InChI Key: OXCLIYVZGPSMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06903227B2

Procedure details

To the dark brown ethyl 6-acetamidochroman-2-ylacetate of Example 5 was added 3.5 L of methanol and 3.5 L of 1 N aqueous sodium hydroxide. After stirring the reaction mixture for 2 h at room temperature, the methanol was removed from the reaction mixture providing a dark, aqueous residue. The residue was transferred into a separatory funnel and extracted with 3×2 L of methylene chloride. Between each extraction step, the aqueous fraction was distilled to remove any organic solvent. The pH of the aqueous fraction was adjusted to about 2 with 2 N hydrochloric acid, affording a sticky, dark oil, which was separated. The acidic, aqueous fraction was extracted with 3×2 L of ethyl acetate. The ethyl acetate extracts and the dark oil were combined to form a homogenous solution. This solution was washed 2×2 L of brine and dried over 100 g of anhydrous sodium sulfate. Removing the ethyl acetate afforded a thick, blackish oil, which solidified overnight under vacuum. The dark brown solid was dissolved in saturated aqueous sodium bicarbonate to provide a black solution. The well-stirred, black solution was titrated with 3 N hydrochloric acid. At about pH 7.5, a black oil began to form on the walls of the flask. At about pH 7.0, more black oil formed, and the color of the solution changed from black to light yellow. The mixture was allowed to stand for about 5 min for the black oil to settle. The supernatant was decanted and acidified to about pH 2.0. The resulting white suspension was stirred for 30 min. The precipitate was filtered and dried at 50° C. under reduced pressure affording 350 g of 2-(6-acetamidochroman-2-yl)acetic acid as off-white crystals. The overall yield from 1347 g of 6-(tert-butyloxycarbonylamino)chroman-2-one from example 1 was 46.2%.
Name
ethyl 6-acetamidochroman-2-ylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[O:11][CH:10]([CH2:15][C:16]([O:18]CC)=[O:17])[CH2:9][CH2:8]2)(=[O:3])[CH3:2].CO.[OH-].[Na+].Cl>C(=O)(O)[O-].[Na+]>[C:1]([NH:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[O:11][CH:10]([CH2:15][C:16]([OH:18])=[O:17])[CH2:9][CH2:8]2)(=[O:3])[CH3:2] |f:2.3,5.6|

Inputs

Step One
Name
ethyl 6-acetamidochroman-2-ylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC=1C=C2CCC(OC2=CC1)CC(=O)OCC
Name
Quantity
3.5 L
Type
reactant
Smiles
CO
Name
Quantity
3.5 L
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was removed from the reaction mixture
CUSTOM
Type
CUSTOM
Details
providing a dark, aqueous residue
CUSTOM
Type
CUSTOM
Details
The residue was transferred into a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×2 L of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
Between each extraction step
DISTILLATION
Type
DISTILLATION
Details
the aqueous fraction was distilled
CUSTOM
Type
CUSTOM
Details
to remove any organic solvent
CUSTOM
Type
CUSTOM
Details
affording a sticky, dark oil, which
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
The acidic, aqueous fraction was extracted with 3×2 L of ethyl acetate
CUSTOM
Type
CUSTOM
Details
to form a homogenous solution
WASH
Type
WASH
Details
This solution was washed 2×2 L of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over 100 g of anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removing the ethyl acetate
CUSTOM
Type
CUSTOM
Details
afforded a thick, blackish oil, which
WAIT
Type
WAIT
Details
solidified overnight under vacuum
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to provide a black solution
CUSTOM
Type
CUSTOM
Details
to form on the walls of the flask
CUSTOM
Type
CUSTOM
Details
At about pH 7.0, more black oil formed
WAIT
Type
WAIT
Details
to stand for about 5 min for the black oil
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The supernatant was decanted
STIRRING
Type
STIRRING
Details
The resulting white suspension was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)NC=1C=C2CCC(OC2=CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 350 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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